A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents in a concentration-dependent manner. [] A-867744 increases the potency, Hill slope, and maximal efficacy of acetylcholine, leading to prolonged activation of α7 nAChRs. []
Relevance:
Although structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, A-867744 shares a focus on modulating the activity of nAChRs, specifically the α7 subtype. [] This highlights the significance of targeting nAChRs for potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease. []
PHTPP acts as a selective antagonist of the estrogen receptor β (ERβ). [] Studies demonstrate that administering PHTPP directly into the rostral anterior cingulate cortex (rACC) can effectively block pain-related aversion in rodent models. [] This suggests a potential role for ERβ in mediating the affective components of pain perception. []
Relevance:
While structurally dissimilar to 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, PHTPP's role as an ERβ antagonist highlights the importance of understanding receptor subtype-specific effects within a given family of receptors. [] Similar to how ERα, ERβ, and GPR30 exhibit distinct roles in pain and vascular function, [, ] subtle structural variations within the chemical scaffold of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid could lead to diverse interactions with its target and distinct biological outcomes.
Compound Description:
G15 is an antagonist of the G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30). [] Similar to PHTPP, administration of G15 into the rACC was shown to inhibit pain-related aversion in rodents. [] This suggests that both ERβ and GPER1 may contribute to pain-related aversion, highlighting the complex interplay of different estrogen receptors in pain perception. []
Relevance:
G15, while structurally different from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, emphasizes the importance of considering diverse receptor targets within related signaling pathways. [] This underscores the need to investigate potential off-target effects and receptor subtype selectivity when characterizing the pharmacological profile of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid.
MPP is an antagonist selective for the estrogen receptor α (ERα). [] Unlike ERβ and GPER1 antagonists, MPP did not demonstrate significant effects on pain-related aversion in rats when administered into the rACC. [] This finding suggests that, within the rACC, ERα may not play as a prominent role in modulating pain-related aversion as ERβ and GPER1. []
Relevance:
The contrasting effects observed between MPP (ERα antagonist) and compounds like PHTPP (ERβ antagonist) and G15 (GPER1 antagonist) emphasize the importance of receptor subtype specificity when targeting a specific biological response. [] While structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, this finding emphasizes the need for a thorough understanding of the target receptor's specific subtype and its downstream signaling pathways to achieve desired therapeutic outcomes.
2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)
Compound Description:
DPN is an agonist that selectively activates ERβ. [] When directly administered into the rACC, DPN was found to induce conditioned place avoidance in rodents, mimicking a pain-related aversion response. [] This finding further supports the involvement of ERβ in mediating the affective components of pain and suggests a potential for developing ERβ-targeted analgesics. []
Relevance:
Though structurally different from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, DPN's ability to induce a behavioral response similar to pain aversion highlights the potential for compounds targeting specific receptor subtypes to elicit robust biological effects. [] This reinforces the significance of investigating 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid's interactions with different receptor subtypes within its target family.
Compound Description:
G1 is an agonist that selectively activates GPER1. [] Similar to the ERβ agonist DPN, G1 administration into the rACC elicited conditioned place avoidance in rodents, suggesting its involvement in pain-related aversion. []
Relevance:
G1's ability to induce pain-related aversion, like DPN, emphasizes the complex interplay between ERβ and GPER1 in pain perception. [] Though structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, G1's action underscores the potential for compounds targeting different receptor subtypes within a family to exert significant and diverse effects on biological processes.
PPT is a selective agonist for ERα. [] In studies on rat mesenteric microvessels, PPT caused vasodilation and a decrease in intracellular calcium concentration ([Ca2+]i), suggesting that ERα activation leads to vascular smooth muscle relaxation. [] This effect was comparable to the response elicited by 17β-estradiol, a natural estrogen that activates all ER subtypes. []
Relevance:
PPT's vasodilatory effect through ERα activation highlights the importance of understanding receptor subtype-specific actions within a receptor family. [] While PPT targets ERα, its comparison to 17β-estradiol, which activates all ER subtypes including ERβ, provides valuable context for interpreting the vascular effects of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid. [] Further investigation is needed to elucidate if 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid exhibits any selectivity for ER subtypes, and how such selectivity might translate to its effects on vascular function.
PNU-120596 is a well-characterized type II PAM of the α7 nAChR. [] Like TQS, it potentiates agonist-induced α7 nAChR activation, leading to enhanced channel function. []
Relevance:
Although structurally distinct from 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid, PNU-120596's classification as a type II PAM, alongside TQS, underscores the potential for developing compounds with diverse structures that can allosterically modulate α7 nAChR activity. [] This emphasizes the need to investigate the specific binding site and mechanism of action of 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid to determine its potential as a PAM and further explore its therapeutic applications.
GAT107 is a unique ago-PAM of the α7 nAChR. [] Unlike traditional PAMs that require the presence of an orthosteric agonist, GAT107 can directly activate the α7 nAChR in addition to potentiating agonist-induced responses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.